molecular formula C13H15NO2S B1682776 TG003 CAS No. 719277-26-6

TG003

カタログ番号 B1682776
CAS番号: 719277-26-6
分子量: 249.33 g/mol
InChIキー: BGVLELSCIHASRV-QPEQYQDCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, also known as EMDBT, is a compound of interest for its potential applications in scientific research. EMDBT is a synthesized compound with a wide range of uses in both in vivo and in vitro studies, and is gaining attention for its potential as a drug candidate.

科学的研究の応用

Clkファミリーキナーゼ阻害

TG003は、Clkファミリーキナーゼの強力かつ選択的な阻害剤です . Clk1/Styに対して、Ki値0.01μMでATPと競合します . これにより、Clkファミリーキナーゼとその様々な生物学的プロセスにおける役割の研究において貴重なツールとなります。

代替スプライシングの調節

This compoundは、in vitroでSRタンパク質のリン酸化によって調節される代替スプライシングの調節を改変することが示されています . これは、this compoundが、遺伝子発現における重要なプロセスである代替スプライシングを研究し、操作するために使用できることを示唆しています。

mRNAスプライシング部位選択の研究

This compoundが阻害するClkファミリーのキナーゼは、mRNAスプライシング部位選択において重要な役割を果たしています . したがって、this compoundは、このプロセスを研究し、潜在的に研究目的で操作するために使用できます。

カゼインキナーゼ1(CK1)の阻害

This compoundは、Clkファミリーキナーゼに対する効果に加えて、カゼインキナーゼ1(CK1)の阻害剤でもあります . これは、CK1とその様々な細胞プロセスにおける役割の研究への潜在的な用途を広げます。

タンパク質リン酸化の研究

This compoundは、Clk1/StyによるSF2/ASFのリン酸化を阻害することが示されています . これにより、細胞シグナル伝達と調節における重要なプロセスであるタンパク質リン酸化を研究するための有用なツールとなります。

発生生物学研究

This compoundは、Clk活性の過剰により引き起こされるアフリカツメガエルの発生における欠陥を救済するために使用されてきました . これは、this compoundが、発生生物学研究において貴重なツールとなり得ることを示唆しています。

作用機序

TG003, also known as KPC5K8BPP7 or (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family . This article will explore the mechanism of action of this compound, focusing on its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

This compound primarily targets the Clk-family kinases, which include Clk1, Clk2, Clk3, and Clk4 . These kinases play a crucial role in mRNA splice site selection . This compound also inhibits casein kinase 1 (CK1) .

Mode of Action

This compound competes with ATP, exhibiting a Ki value of 0.01 μM on Clk1/Sty . It inhibits Clk1/Sty-mediated phosphorylation of SF2/ASF, a protein that plays a significant role in alternative splicing . In HeLa cells overexpressing HA-Clk1/Sty, this compound reversibly inhibits the phosphorylation of SR proteins and causes HA-Clk1/Sty to localize in nuclear speckles .

Biochemical Pathways

This compound affects the alternative splicing of endogenous genes by inhibiting the alteration of splicing site selection induced by Clk1/Sty . It also impacts the alternative splicing of cancer-associated genes, including CENPE, ESCO2, CKAP2, MELK, ASPH, and CD164 .

Pharmacokinetics

This compound is soluble in DMSO at concentrations greater than 12.45 mg/mL . It is recommended that the stock solution be stored below -20°C for several months . .

Result of Action

This compound has been shown to reduce cell proliferation and increase apoptosis in PC3 and DU145 cells . It also decisively inhibited the growth of a PC3 cell line xenograft in nude mice . Moreover, this compound can rescue the morphological abnormalities in the dorsal ectoderm and mesoderm induced by the overexpression of xClk kinase in X. laevis embryos .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the overexpression of Clk1 . .

生化学分析

Biochemical Properties

TG003 is known to interact with the Cdc2-like kinase (CLK1), an enzyme involved in the regulation of splicing processes in cells . The compound has been shown to inhibit CLK1, leading to a decrease in cell viability, proliferation, invasion, and migration .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, in gastric cancer cells, this compound has been shown to reduce cell proliferation, invasion, and migration . Similarly, in prostate cancer cells, this compound has been found to reduce cell proliferation and increase apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CLK1, inhibiting its activity and thereby affecting the phosphorylation of proteins involved in splicing machinery . This leads to changes in gene expression and impacts cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, in gastric cancer cells, this compound treatment resulted in decreased cell viability, proliferation, invasion, and migration over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. For example, in a study involving a PC3 cell line xenograft in nude mice, this compound decisively inhibited the growth of the xenograft .

Metabolic Pathways

This compound is involved in the regulation of splicing processes, which are crucial metabolic pathways in cells . By inhibiting CLK1, this compound affects the phosphorylation of proteins involved in these pathways .

特性

IUPAC Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLELSCIHASRV-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

719277-26-6, 300801-52-9
Record name TG-003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719277266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TG-003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPC5K8BPP7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 2
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 3
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 4
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 5
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 6
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one

Q & A

Q1: What is the primary mechanism of action of TG003?

A1: this compound acts by inhibiting the kinase activity of CLKs. [, ] It binds to the ATP-binding pocket of CLKs, preventing the phosphorylation of serine/arginine-rich (SR) proteins. [, , ]

Q2: What are the downstream consequences of CLK inhibition by this compound?

A2: Inhibition of CLKs by this compound disrupts the phosphorylation of SR proteins, crucial regulators of pre-mRNA splicing. [] This disruption affects the alternative splicing of various genes, impacting diverse cellular processes such as cell growth, apoptosis, differentiation, and stress response. [, , , , ]

Q3: How does this compound specifically affect SR proteins?

A3: this compound inhibits the phosphorylation of SR proteins by targeting the kinases (CLKs) responsible for their phosphorylation, rather than directly interacting with the SR proteins themselves. []

Q4: Does this compound affect all CLKs equally?

A4: While this compound inhibits CLK1, CLK2, and CLK4, its potency varies. Research suggests it displays the strongest inhibition against CLK1. [, ]

Q5: Can you elaborate on the role of this compound in alternative splicing?

A5: this compound, by inhibiting CLKs, alters the phosphorylation state of SR proteins. [] These proteins are essential for spliceosome assembly and function, thereby influencing the choice of splice sites during pre-mRNA splicing. [, , ] By modulating CLK activity, this compound can shift the balance towards or against specific splice isoforms. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C13H15NO2S, and its molecular weight is 249.33 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: While the provided research papers don’t include detailed spectroscopic data, you can find this information from chemical suppliers or databases like PubChem and ChemSpider.

Q8: Is there information available on the material compatibility and stability of this compound?

A8: The provided research papers primarily focus on the biological activity and mechanism of this compound, and do not delve into its material compatibility and stability under various conditions. This information might be found in the supplementary data of the original publications or through chemical suppliers.

Q9: Does this compound have any known catalytic properties?

A9: this compound is primarily recognized as a kinase inhibitor and does not possess intrinsic catalytic properties. [, ] Its function relies on inhibiting the catalytic activity of its target enzymes, the CLKs. [, ]

Q10: Have computational methods been applied to study this compound?

A10: Yes, molecular docking studies have been used to investigate the binding mode of this compound to the ATP-binding pocket of CLKs, providing insights into its selectivity and potency. [, , ] Additionally, research is ongoing to develop algorithms predicting target exons of splicing-manipulating compounds like this compound. [, ]

Q11: Is there information regarding the SHE regulations for this compound?

A11: The provided research papers do not directly address SHE regulations. As this compound is primarily a research tool, information regarding its safety and handling should be obtained from the relevant safety data sheets provided by chemical suppliers.

Q12: What is the ADME profile of this compound?

A12: The provided research papers do not provide comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Q13: Has this compound shown efficacy in cellular and animal models?

A13: Yes, this compound has demonstrated biological activity in various in vitro and in vivo models.

    Q14: What is the toxicity profile of this compound?

    A14: While this compound exhibits promising biological activity, its potential toxicity and long-term effects are not fully elucidated in the provided research papers. Preclinical studies are crucial to thoroughly assess its safety profile before clinical translation.

    Q15: What analytical methods are used to characterize and quantify this compound?

    A20: The provided research papers utilize standard molecular biology techniques like RT-PCR and Western blotting to assess the downstream effects of this compound treatment, such as changes in gene expression and protein phosphorylation. [, , , , ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。